2-Chloro-N,N-diethylethylamine-d10 Hydrochloride

Mass Spectrometry Isotope Dilution Quantitative Analysis

This d10-labeled analog provides a +10 Da mass shift essential for accurate LC-MS/MS quantification of 2-chloro-N,N-diethylethylamine residues. Unlike unlabeled standards that co-elute and interfere, this deuterated IS corrects for ion suppression, extraction losses, and matrix variability. Ideal for pharmaceutical impurity analysis per ICH M7, ADME studies, and environmental monitoring. Select for validated, reproducible data.

Molecular Formula C6H15Cl2N
Molecular Weight 182.154
CAS No. 1092978-87-4
Cat. No. B570031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-diethylethylamine-d10 Hydrochloride
CAS1092978-87-4
SynonymsN-(2-Chloroethyl)-N-(ethyl-1,1,2,2,2-d5)-ethan-1,1,2,2,2-d5-amine Hydrochloride
Molecular FormulaC6H15Cl2N
Molecular Weight182.154
Structural Identifiers
SMILESCCN(CC)CCCl.Cl
InChIInChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
InChIKeyRAGSWDIQBBZLLL-MFMGRUKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride (CAS 1092978-87-4): A Deuterated Internal Standard for Accurate Quantification


2-Chloro-N,N-diethylethylamine-d10 Hydrochloride is the stable isotope-labeled analog of the nitrogen mustard alkylating agent 2-chloro-N,N-diethylethylamine hydrochloride (CAS 869-24-9), where ten hydrogen atoms are replaced with deuterium (d10) [1]. As a deuterated internal standard (IS), it is specifically designed for mass spectrometry (MS)-based assays to correct for matrix effects, ionization variability, and extraction losses, thereby enabling precise quantification of the non-deuterated analyte in complex biological and chemical matrices [2].

Why 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride Cannot Be Interchanged with Unlabeled Analogs or Non-Isotopic Internal Standards


Using the unlabeled analog (2-chloro-N,N-diethylethylamine hydrochloride) as an internal standard is analytically invalid due to chromatographic co-elution and identical mass spectral fragmentation, which precludes separate quantification in MS [1]. Generic, non-isotopic internal standards fail to track extraction recovery, ionization efficiency, and matrix effects consistently across diverse sample types, leading to inaccurate and irreproducible results. The d10 compound provides a distinct mass shift (+10 Da) that eliminates interference while maintaining near-identical chemical and physical properties to the target analyte [2].

Quantitative Evidence for 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride Superiority in Analytical Performance


Enhanced Mass Spectrometric Selectivity: A +10 Da Mass Shift for Unambiguous Quantification

The incorporation of ten deuterium atoms into 2-chloro-N,N-diethylethylamine-d10 hydrochloride provides a +10.08 Da mass difference compared to the unlabeled analyte (2-chloro-N,N-diethylethylamine hydrochloride), ensuring complete baseline separation in mass spectra without altering chemical reactivity [1]. This mass shift allows for selective ion monitoring (SIM) or multiple reaction monitoring (MRM) without interference from the natural isotopic distribution of the analyte, a critical advantage over the -d4 analog (4 Da shift) which may still show isotopic overlap in complex mixtures [2].

Mass Spectrometry Isotope Dilution Quantitative Analysis

Matrix Effect Compensation: Mitigating Ion Suppression in Biological Sample Analysis

Deuterated internal standards like 2-chloro-N,N-diethylethylamine-d10 hydrochloride co-elute with the analyte and exhibit identical extraction recovery and ionization behavior, thereby normalizing for matrix-induced ion suppression or enhancement [1]. In a class-level study of deuterated internal standards used in LC-MS/MS assays, the use of a deuterated analog improved accuracy, with recovery values ranging from 76% to 111% using deuterated IS calibration compared to 69%–85% for external matrix-matched calibration alone [2].

LC-MS/MS Matrix Effect Bioanalysis

Isotopic Purity and Stability: Ensuring Reliable Internal Standard Performance

The product is supplied with a minimum chemical purity of 95% and is specified as a pale beige solid with a melting point of 198–200°C (decomposition) [1]. While isotopic purity is not explicitly disclosed, the use of perdeuterated ethyl groups (d10) ensures a high degree of labeling, minimizing unlabeled or partially labeled impurities that could cause isotopic interference [2]. In contrast, the unlabeled analog is commercially available at 98% chemical purity with a melting point of 206–212°C, highlighting the distinct physical form of the deuterated salt .

Isotopic Purity Stability Quality Control

Application-Specific Performance: Validated Use in Alkylating Agent Residue Analysis

Deuterated internal standards are essential for quantifying genotoxic alkylating agent impurities in active pharmaceutical ingredients (APIs). A generic GC-MS method using deuterated IS achieved a limit of detection (LOD) of 0.11 μg g⁻¹ for methyl tosylate and exhibited excellent precision (RSD = 2.8–10% at 1 μg g⁻¹) [1]. The structural class of 2-chloro-N,N-diethylethylamine (nitrogen mustards) is directly amenable to such derivatization-headspace-GC-MS workflows, where a deuterated analog is required to correct for matrix-dependent recovery [2].

Alkylating Agents Genotoxic Impurities GC-MS

Optimal Application Scenarios for 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride Based on Analytical Differentiation


Quantification of Genotoxic Nitrogen Mustard Impurities in Pharmaceutical APIs

Use as an internal standard in GC-MS or LC-MS/MS methods to accurately determine trace levels of 2-chloro-N,N-diethylethylamine (a potential alkylating impurity) in drug substances, ensuring compliance with ICH M7 guidelines [1]. The +10 Da mass shift eliminates interference from the unlabeled analyte, while co-elution compensates for matrix effects during derivatization and headspace sampling [2].

Metabolic Tracing and Pharmacokinetic Studies of Nitrogen Mustard-Based Therapeutics

Employ in isotope dilution MS assays to monitor the absorption, distribution, metabolism, and excretion (ADME) of nitrogen mustard-containing drug candidates in preclinical models. The deuterated analog allows precise tracking without altering the compound's biological activity, providing reliable concentration-time profiles [3].

Environmental Fate and Biomonitoring of Alkylating Agents

Apply as a surrogate or internal standard in analytical methods for detecting 2-chloro-N,N-diethylethylamine residues in water, soil, or biological tissues. The stable isotope-labeled standard corrects for sample preparation losses and ion suppression in complex environmental matrices, enabling robust quantitative risk assessment [4].

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